2-Vinylthiophene

Description

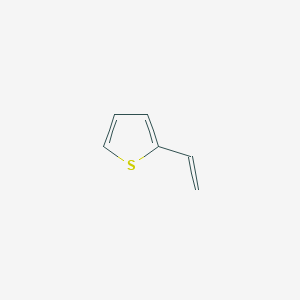

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPNRNNSVZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-40-3 | |

| Record name | Thiophene, 2-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50334100 | |

| Record name | 2-Vinylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918-82-7 | |

| Record name | 2-Vinylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2-Vinylthiophene from 2-Bromothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-vinylthiophene from 2-bromothiophene. This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials. This document details and compares several prominent methodologies, including Palladium-catalyzed cross-coupling reactions (Stille, Heck, and Suzuki) and Grignard reagent-based synthesis. Each section includes detailed experimental protocols, quantitative data for comparison, and visualizations of reaction pathways and workflows to aid in laboratory implementation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of carbon-carbon bonds, making them highly suitable for the vinylation of 2-bromothiophene.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[1] For the synthesis of this compound, this typically involves the coupling of 2-bromothiophene with a vinylstannane reagent, such as vinyltributylstannane.[2] This method is known for its tolerance of a wide variety of functional groups and relatively mild reaction conditions.[3]

Materials:

-

2-Bromothiophene

-

Vinyltributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous and degassed toluene or N,N-Dimethylformamide (DMF)

-

Lithium chloride (LiCl) (optional, but can enhance reaction rate)

-

Saturated aqueous solution of potassium fluoride (KF)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard inert atmosphere (Argon or Nitrogen) glassware (e.g., Schlenk flask, condenser)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromothiophene (1.0 eq), anhydrous lithium chloride (3.0 eq, optional), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).

-

Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

-

Add anhydrous and degassed toluene or DMF via syringe to dissolve the reagents.

-

Add vinyltributylstannane (1.1-1.2 eq) to the reaction mixture via syringe.

-

Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and wash with a saturated aqueous solution of KF to remove the tin byproducts. Stir vigorously for at least one hour.

-

Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using hexanes as the eluent) to obtain pure this compound.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[4] For the synthesis of this compound, 2-bromothiophene can be reacted with ethylene gas. A key advantage of this method is the use of readily available and inexpensive ethylene.

Materials:

-

2-Bromothiophene

-

Ethylene gas

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

A base such as triethylamine (Et₃N), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃)

-

Anhydrous polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or acetonitrile

-

Standard high-pressure reaction vessel (autoclave) or a balloon setup for ethylene

Procedure:

-

To a high-pressure reaction vessel, add 2-bromothiophene (1.0 eq), palladium(II) acetate (1-3 mol%), the phosphine ligand (e.g., PPh₃, 2-6 mol%), and the base (e.g., Et₃N, 1.5-2.0 eq).

-

Add the anhydrous solvent (e.g., DMF).

-

Seal the vessel, then purge with ethylene gas several times.

-

Pressurize the vessel with ethylene gas (typically 1-10 atm).

-

Heat the reaction mixture to 100-140 °C and stir for 12-48 hours.

-

After cooling to room temperature, carefully vent the excess ethylene gas.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide.[5][6] For this synthesis, 2-bromothiophene is coupled with a vinylboron species, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol ester.[7][8] The Suzuki reaction is favored for its use of generally non-toxic and stable boron reagents.[9]

Materials:

-

2-Bromothiophene

-

Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand like SPhos.

-

A base, typically potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

-

A solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or THF/water)

-

Standard inert atmosphere glassware

Procedure:

-

In a Schlenk flask, combine 2-bromothiophene (1.0 eq), the vinylboron reagent (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times.

-

Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo.

-

Purify the residue by silica gel column chromatography to afford this compound.

Grignard Reagent-Based Synthesis

An alternative to palladium-catalyzed methods involves the use of Grignard reagents. This classical organometallic approach involves two main steps: the formation of a thienyl Grignard reagent from 2-bromothiophene, followed by its reaction with a vinyl halide.

Experimental Protocol: Grignard Reaction

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

A crystal of iodine (as an initiator)

-

Vinyl bromide or vinyl chloride

-

A catalyst for the coupling step, such as iron(III) acetylacetonate [Fe(acac)₃] or cobalt(II) chloride [CoCl₂] (optional, but can improve yield)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

Step 1: Formation of 2-Thienylmagnesium Bromide

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous THF and a crystal of iodine.

-

Dissolve 2-bromothiophene (1.0 eq) in anhydrous THF and add a small portion to the magnesium. The reaction should initiate, as indicated by heat evolution and disappearance of the iodine color. If not, gentle heating may be required.

-

Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[10]

Step 2: Coupling with a Vinyl Halide

-

Cool the freshly prepared 2-thienylmagnesium bromide solution in an ice bath.

-

If using a catalyst, add it at this stage (e.g., Fe(acac)₃, 1-5 mol%).

-

Slowly bubble vinyl chloride gas through the solution or add a solution of vinyl bromide in THF dropwise.[11]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the crude product by distillation or column chromatography to obtain this compound.

Data Presentation

The following tables summarize the typical quantitative data for the different synthetic routes described. Yields and conditions can vary depending on the specific ligand, base, and solvent system used.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Parameter | Stille Coupling | Heck Reaction | Suzuki Coupling |

| Vinyl Source | Vinyltributylstannane | Ethylene | Potassium vinyltrifluoroborate |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand |

| Catalyst Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% |

| Base | Not required | Et₃N, K₂CO₃, NaOAc | K₃PO₄, Cs₂CO₃, K₂CO₃ |

| Solvent | Toluene, DMF | DMF, NMP | 1,4-Dioxane/H₂O, Toluene/H₂O |

| Temperature | 80-110 °C | 100-140 °C | 80-100 °C |

| Reaction Time | 12-24 h | 12-48 h | 6-24 h |

| Typical Yield | 70-90% | 55-80% | 75-95% |

Table 2: Grignard Reagent-Based Synthesis

| Parameter | Grignard Reaction |

| Vinyl Source | Vinyl bromide/chloride |

| Reagents | Mg, 2-bromothiophene |

| Catalyst (optional) | Fe(acac)₃, CoCl₂ |

| Catalyst Loading | 1-5 mol% |

| Solvent | THF, Diethyl ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 h |

| Typical Yield | 50-75% |

Visualizations

The following diagrams illustrate the catalytic cycles of the palladium-mediated reactions and a general experimental workflow.

Caption: Catalytic cycle of the Stille coupling reaction.

Caption: Catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Suzuki coupling reaction.

Caption: General experimental workflow for synthesis.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 10. askfilo.com [askfilo.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Vinylthiophene: Synthesis, Polymerization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylthiophene, a heterocyclic organic compound, is a significant monomer in polymer science and a versatile intermediate in organic synthesis. Its unique structure, featuring a reactive vinyl group attached to a thiophene ring, allows for the formation of polymers with interesting electronic and optical properties. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, polymerization methodologies, and potential applications, particularly in the realm of materials science and as a scaffold for drug development.

Core Data Summary

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1918-82-7 | [1][2] |

| Molecular Formula | C₆H₆S | [1] |

| Molecular Weight | 110.18 g/mol | [1][3] |

| Physical Form | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 151.7 °C at 760 mmHg | |

| Purity | Typically >97% | |

| Storage Temperature | -18 °C, light-sensitive |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A well-documented and reliable method is the dehydration of 2-(1-hydroxyethyl)thiophene, which is itself prepared from 2-acetylthiophene. Another common approach involves a Wittig reaction. Below is a detailed experimental protocol for a common synthesis route.

Experimental Protocol: Synthesis via Dehydration

This protocol is adapted from a procedure found in Organic Syntheses.

Materials:

-

2-Acetylthiophene

-

Sodium borohydride

-

Methanol

-

Ethanol

-

Anhydrous potassium bisulfate

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Hydroquinone

Procedure:

-

Reduction of 2-Acetylthiophene:

-

In a round-bottom flask, dissolve 2-acetylthiophene in methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions while stirring.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate to yield 2-(1-hydroxyethyl)thiophene.

-

-

Dehydration of 2-(1-Hydroxyethyl)thiophene:

-

In a distillation apparatus, place the crude 2-(1-hydroxyethyl)thiophene.

-

Add a catalytic amount of anhydrous potassium bisulfate and a small amount of hydroquinone as a polymerization inhibitor.

-

Heat the mixture under reduced pressure.

-

Collect the distillate, which is a mixture of this compound and water.

-

Separate the organic layer, wash it with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point.

-

Polymerization of this compound

This compound is a monomer used in various polymerization techniques to produce poly(this compound). This polymer is of interest for its potential applications in organic electronics. Living anionic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two common methods to achieve controlled polymerization.

Experimental Protocol: Living Anionic Polymerization

This is a general protocol for the living anionic polymerization of this compound.

Materials:

-

This compound (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (sec-BuLi) as an initiator

-

Methanol (for termination)

-

High-vacuum line and glassware

Procedure:

-

Preparation:

-

All glassware should be rigorously cleaned and dried under vacuum.

-

THF is purified by distillation over sodium/benzophenone ketyl under an inert atmosphere.

-

This compound is purified by distillation under reduced pressure and stored under an inert atmosphere.

-

-

Polymerization:

-

In a reaction vessel under an inert atmosphere, add the desired amount of anhydrous THF.

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add the initiator, sec-BuLi, via syringe.

-

Slowly add the purified this compound monomer to the stirred initiator solution. A color change is typically observed, indicating the formation of the living polymer chains.[4]

-

Allow the polymerization to proceed for the desired time (e.g., 1-2 hours) at -78 °C.

-

-

Termination and Isolation:

-

Terminate the polymerization by adding degassed methanol to the reaction mixture.

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

-

References

An In-depth Technical Guide on the Reactivity of the Vinyl Group in 2-Vinylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylthiophene, a heterocyclic organic compound, is a versatile building block in organic synthesis and polymer chemistry. The reactivity of its vinyl group, influenced by the adjacent electron-rich thiophene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, detailing various reaction types, experimental protocols, and quantitative data. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the synthetic utility of this compound.

The thiophene ring, being an aromatic and electron-rich system, donates electron density to the vinyl group through resonance, thereby influencing its susceptibility to various reagents. This electronic effect, coupled with the inherent reactivity of a carbon-carbon double bond, makes the vinyl group in this compound a hub for a multitude of chemical reactions.

Electronic Properties and Reactivity Overview

The reactivity of the vinyl group in this compound is fundamentally governed by the electronic interplay with the thiophene nucleus. The sulfur atom in the thiophene ring, through its lone pairs, can donate electron density into the conjugated system, including the vinyl group. This resonance effect increases the electron density of the double bond, making it more susceptible to electrophilic attack compared to a simple alkene. However, the thiophene ring also possesses aromatic character, which can be disrupted upon certain reactions. The regioselectivity of additions to the vinyl group is also influenced by the stability of the resulting carbocation or carbanion intermediates, which are stabilized by the adjacent thiophene ring.

A general overview of the reactivity of the vinyl group is depicted below:

Caption: General reactivity pathways of the vinyl group in this compound.

I. Polymerization Reactions

The vinyl group of this compound readily undergoes polymerization through various mechanisms, leading to the formation of poly(this compound), a polymer with interesting electronic and optical properties.

Anionic Polymerization

Living anionic polymerization of this compound can be achieved to produce polymers with well-defined structures and narrow molecular weight distributions (MWD)[1]. The choice of initiator and reaction conditions plays a crucial role in controlling the polymerization.

Experimental Protocol: Anionic Polymerization of this compound [1]

-

Materials: this compound (monomer), sec-Butyllithium (sec-BuLi) (initiator), Tetrahydrofuran (THF) (solvent, freshly distilled from Na/benzophenone), Methanol (terminating agent).

-

Apparatus: All-glass apparatus with break-seals, operated under high vacuum.

-

Procedure:

-

The polymerization is carried out in THF at -78 °C.

-

Upon addition of the this compound monomer to the initiator solution (sec-BuLi), the colorless reaction mixture immediately turns pale orange.

-

The polymerization is allowed to proceed for a specific time (e.g., 5 minutes for complete conversion).

-

The reaction is terminated by the addition of methanol.

-

The resulting polymer is isolated and characterized.

-

| Initiator | Monomer/Initiator Ratio | Time (min) | Conversion (%) | Mn (calc) | Mn (obs) | Mw/Mn |

| sec-BuLi | 100 | 5 | >99 | 11,100 | 11,500 | 1.05 |

| sec-BuLi | 200 | 5 | >99 | 22,100 | 22,800 | 1.06 |

Table 1: Anionic Polymerization of this compound in THF at -78°C.[1]

Caption: Workflow for the anionic polymerization of this compound.

Cationic Polymerization

Cationic polymerization of this compound can be initiated by various Lewis acids and protonic acids. Studies have shown that initiators like SnCl4, CF3SO3H, and CF3COOH can be used in homogeneous solution to produce oligomers of this compound[2].

| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn |

| SnCl4 | Dichloromethane | 25 | 1500-2000 | 1.4 |

| CF3SO3H | Dichloromethane | 25 | 1500-2000 | 1.4 |

Table 2: Cationic Polymerization of this compound.[2]

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization, a controlled radical polymerization technique, has been successfully applied to this compound, allowing for the synthesis of polymers with controlled molecular weights and low polydispersities[3].

Experimental Protocol: RAFT Polymerization of this compound

-

Materials: this compound (monomer), Cumyl dithiobenzoate (RAFT agent), AIBN (initiator), Toluene (solvent).

-

Procedure:

-

A solution of this compound, cumyl dithiobenzoate, and AIBN in toluene is prepared in a reaction vessel.

-

The solution is degassed by several freeze-pump-thaw cycles.

-

The polymerization is carried out at a specific temperature (e.g., 60 °C) for a set time.

-

The reaction is quenched by cooling and exposure to air.

-

The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried.

-

| RAFT Agent | [Monomer]:[RAFT]:[Initiator] | Time (h) | Conversion (%) | Mn (obs) | Mw/Mn |

| Cumyl dithiobenzoate | 100:1:0.2 | 24 | 55 | 10,500 | 1.15 |

Table 3: RAFT Polymerization of this compound.[3]

II. Cycloaddition Reactions

The conjugated system of the vinyl group and the thiophene ring allows this compound to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene.

Diels-Alder Reaction

In the Diels-Alder reaction, the vinylthiophene system acts as a 4π-electron component, reacting with a 2π-electron component (dienophile) to form a six-membered ring. The aromaticity of the thiophene ring can influence the reactivity and the stability of the resulting adduct. High pressures or the use of Lewis acids can promote the reaction[4].

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction of Thiophene with N-Phenylmaleimide [4]

-

Materials: Thiophene (diene), N-Phenylmaleimide (dienophile), Aluminum chloride (AlCl3) (Lewis acid), Dichloromethane (DCM) (solvent).

-

Procedure:

-

N-Phenylmaleimide is dissolved in DCM in a round-bottomed flask.

-

Five equivalents of thiophene are added, followed by one equivalent of AlCl3.

-

The reaction is stirred at room temperature for 4 days.

-

The reaction is quenched with water and extracted with DCM.

-

The organic layer is dried over Na2SO4, and the solvent is removed to yield the crude product, which can be purified by chromatography.

-

| Dienophile | Lewis Acid | Solvent | Time (days) | Yield (%) | Exo/Endo Ratio |

| N-Phenylmaleimide | AlCl3 | DCM | 4 | 75 | >95:5 |

Table 4: Diels-Alder Reaction of Thiophene with N-Phenylmaleimide.[4]

Note: While this protocol uses thiophene, it provides a strong basis for a similar reaction with this compound, where the vinyl group would be expected to influence the regioselectivity of the cycloaddition.

Caption: The Diels-Alder reaction of this compound with maleic anhydride.

III. Electrophilic Addition Reactions

The electron-rich nature of the vinyl group, enhanced by the thiophene ring, makes it susceptible to electrophilic attack.

Halogenation

The addition of halogens, such as bromine (Br2), across the double bond of this compound is expected to proceed via a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide.

Experimental Protocol: Bromination of an Alkene (General)

-

Materials: Alkene, Bromine (Br2), Dichloromethane (CH2Cl2) (solvent).

-

Procedure:

-

The alkene is dissolved in CH2Cl2 in a flask protected from light.

-

A solution of bromine in CH2Cl2 is added dropwise at a low temperature (e.g., 0 °C) until the bromine color persists.

-

The solvent is removed under reduced pressure to yield the dibromoalkane.

-

Note: A specific protocol for this compound was not found in the initial searches, but this general procedure is applicable. The product would be 2-(1,2-dibromoethyl)thiophene.

Hydroboration-Oxidation

Hydroboration-oxidation of this compound provides a route to the anti-Markovnikov addition of water across the double bond, yielding 2-(thiophen-2-yl)ethanol.

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Materials: this compound, Borane-tetrahydrofuran complex (BH3·THF), Tetrahydrofuran (THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2, 30%).

-

Procedure:

-

To a solution of this compound in THF at 0 °C under a nitrogen atmosphere, a solution of BH3·THF is added dropwise.

-

The mixture is stirred at room temperature for a specified time to ensure complete hydroboration.

-

The reaction is cooled to 0 °C, and aqueous NaOH is added, followed by the slow, dropwise addition of 30% H2O2.

-

The mixture is stirred at room temperature until the oxidation is complete.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to give 2-(thiophen-2-yl)ethanol.

-

| Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-(Thiophen-2-yl)ethanol | 72 | 7.20 (m, 1H), 6.99 (m, 1H), 6.90 (m, 1H), 3.85 (t, 2H), 3.02 (t, 2H) | 140.5, 127.0, 125.8, 124.0, 63.4, 33.3 |

Table 5: Hydroboration-Oxidation of this compound.[1]

Caption: Hydroboration-oxidation of this compound.

Epoxidation

Epoxidation of the vinyl group in this compound can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form 2-(oxiran-2-yl)thiophene.

Experimental Protocol: Epoxidation of an Alkene with m-CPBA (General) [5][6]

-

Materials: Alkene, m-CPBA, Dichloromethane (CH2Cl2), Saturated sodium bicarbonate solution.

-

Procedure:

-

The alkene is dissolved in CH2Cl2.

-

m-CPBA is added in portions at 0 °C.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is washed with saturated sodium bicarbonate solution to remove excess acid.

-

The organic layer is dried and concentrated to yield the epoxide.

-

IV. Nucleophilic Addition Reactions

While the vinyl group is electron-rich, it can undergo nucleophilic addition, particularly conjugate (Michael) addition, if an electron-withdrawing group is present on the thiophene ring or under specific reaction conditions.

Michael Addition

In the presence of a suitable Michael acceptor, the vinyl group of a modified this compound could potentially undergo a Michael addition. More commonly, this compound itself can act as a Michael acceptor in reactions with strong nucleophiles.

Experimental Protocol: Michael Addition of Thiols to α,β-Unsaturated Carbonyls (General) [7][8]

-

Materials: α,β-Unsaturated carbonyl compound, Thiol, Base catalyst (e.g., triethylamine or KF/Alumina), Solvent (optional).

-

Procedure:

-

The α,β-unsaturated carbonyl compound and the thiol are mixed, optionally in a solvent.

-

A catalytic amount of base is added.

-

The reaction is stirred at room temperature until completion.

-

The product is isolated by extraction and purified by chromatography.

-

Note: This general protocol can be adapted for the reaction of a nucleophile with this compound, especially if the thiophene ring is substituted with an electron-withdrawing group to activate the vinyl group as a Michael acceptor.

Organocuprate Addition

Organocuprates (Gilman reagents) are known to undergo conjugate addition to α,β-unsaturated systems. The reaction of an organocuprate with this compound would lead to the formation of a new carbon-carbon bond at the β-position of the vinyl group.

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate (General) [9][10]

-

Materials: Copper(I) iodide (CuI), Methyllithium (MeLi), α,β-Unsaturated ketone, Diethyl ether or THF.

-

Procedure:

-

A suspension of CuI in ether or THF is cooled to 0 °C.

-

Two equivalents of MeLi are added dropwise to form the lithium dimethylcuprate solution.

-

The α,β-unsaturated ketone is added to the Gilman reagent at a low temperature (e.g., -78 °C).

-

The reaction is stirred for a period and then quenched with a saturated aqueous ammonium chloride solution.

-

The product is extracted, dried, and purified.

-

V. Radical Reactions

The vinyl group of this compound can participate in radical reactions, including radical polymerization as discussed earlier, and radical additions.

Conclusion

The vinyl group in this compound exhibits a rich and diverse reactivity, making it a valuable synthon in organic chemistry. Its participation in polymerization, cycloaddition, electrophilic addition, and nucleophilic addition reactions opens up avenues for the synthesis of a wide array of functionalized thiophene derivatives and polymers. The electronic influence of the thiophene ring plays a critical role in dictating the outcome of these transformations. This guide provides a foundational understanding and practical protocols for harnessing the synthetic potential of this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences. Further exploration into the nuanced reactivity of this molecule will undoubtedly continue to yield novel and valuable chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Collection - RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments - Macromolecules - Figshare [acs.figshare.com]

- 4. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revistas.udes.edu.co [revistas.udes.edu.co]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Spectroscopic Profile of 2-Vinylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Vinylthiophene (also known as 2-ethenylthiophene), a valuable building block in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for its proton (¹H) and carbon-13 (¹³C) nuclei. The data presented is a combination of reported values for closely related structures and predicted values based on established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the vinyl group protons and the thiophene ring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (vinyl) | ~6.70 | dd | J_trans_ ≈ 17.5, J_cis_ ≈ 10.8 |

| Hβ_cis_ (vinyl) | ~5.20 | dd | J_gem_ ≈ 1.2, J_cis_ ≈ 10.8 |

| Hβ_trans_ (vinyl) | ~5.60 | dd | J_gem_ ≈ 1.2, J_trans_ ≈ 17.5 |

| H5 (thiophene) | ~7.20 | dd | J_4,5_ ≈ 5.0, J_3,5_ ≈ 1.2 |

| H3 (thiophene) | ~7.00 | dd | J_3,4_ ≈ 3.6, J_3,5_ ≈ 1.2 |

| H4 (thiophene) | ~7.05 | t | J_4,5_ ≈ 5.0, J_3,4_ ≈ 3.6 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and are typically recorded in deuterated chloroform (CDCl₃). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C2 (thiophene) | ~142 |

| C3 (thiophene) | ~125 |

| C4 (thiophene) | ~127 |

| C5 (thiophene) | ~124 |

| Cα (vinyl) | ~130 |

| Cβ (vinyl) | ~115 |

Note: Chemical shifts are referenced to TMS at 0 ppm and are typically recorded in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups. The key absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Thiophene & Vinyl |

| ~1630 | C=C stretch | Vinyl |

| ~1520, ~1430, ~1350 | C=C stretch | Thiophene ring |

| ~1240, ~1050 | C-H in-plane bend | Thiophene ring |

| ~980, ~920 | C-H out-of-plane bend | Vinyl |

| ~850, ~700 | C-H out-of-plane bend | Thiophene ring |

| ~840, ~650 | C-S stretch | Thiophene ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. Due to the extended conjugation between the thiophene ring and the vinyl group, this compound exhibits absorption in the UV region. The primary absorption maximum (λ_max_) is expected to be around 260-280 nm.[1] This absorption corresponds to a π → π* electronic transition.

Experimental Protocols

The following sections outline the general procedures for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data by applying a Fourier transform, phasing the spectrum, and referencing the TMS peak to 0 ppm.

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon-13 frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).

-

Process the data by applying a Fourier transform, phasing the spectrum, and referencing the TMS peak to 0 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent such as ethanol or hexane.

-

From the stock solution, prepare a dilute solution of a known concentration that will give an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Place the reference and sample cuvettes in the respective holders in the spectrophotometer.

-

Scan a spectrum over a range of approximately 200-400 nm.

-

The wavelength of maximum absorbance (λ_max_) is determined from the resulting spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Vinylthiophene Monomer

Affiliation: Google Research

Abstract

2-Vinylthiophene is a heterocyclic monomer of significant interest in polymer science and drug development due to the unique properties of its resulting polymers, poly(this compound). The handling, storage, and application of this monomer are critically dependent on a thorough understanding of its solubility and stability characteristics. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents and details its stability profile, including factors that can lead to its degradation or unwanted polymerization. Detailed experimental protocols for determining these properties are provided, along with graphical representations of key processes to aid researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 1918-82-7) is a colorless to pale yellow liquid with a molecular formula of C₆H₆S. Its structure, featuring a reactive vinyl group attached to a thiophene ring, makes it a valuable precursor for the synthesis of poly(this compound), a polymer with applications in conductive materials and advanced coatings. The successful polymerization and utilization of this compound hinge on precise control over its solubility for reaction media selection and its stability to prevent premature, spontaneous polymerization during storage and handling. This guide synthesizes available data and provides standardized methodologies for the evaluation of these critical physicochemical properties.

Solubility Profile of this compound

The solubility of a monomer is a fundamental parameter for designing polymerization reactions, purification processes, and formulation strategies. The principle of "like dissolves like" is a useful guide; this compound, being a relatively nonpolar aromatic compound, is generally soluble in organic solvents and has limited solubility in water.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Formula | Temperature (°C) | Solubility | Reference(s) |

| Aqueous | Water | H₂O | 25 | ~521.5 mg/L (Estimated) | [1] |

| Alcohols | Methanol | CH₃OH | Not Specified | Slightly Soluble | [2] |

| Ethanol | C₂H₅OH | Not Specified | Soluble | [1] | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | Soluble | [2] |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Not Specified | Soluble | [N/A] |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Not Specified | Soluble | [N/A] |

| Chlorinated Solvents | Dichloromethane | CH₂Cl₂ | Not Specified | Soluble | [N/A]* |

*Solubility in these solvents is inferred from their common use in polymerization and organic synthesis involving similar monomers, but specific data for this compound is not cited in the search results.

Stability of this compound Monomer

The stability of this compound is a critical concern due to the high reactivity of its vinyl group, which makes it susceptible to spontaneous polymerization. This process can be initiated by heat, light, or the presence of radical species.

Factors Affecting Stability

-

Heat: Elevated temperatures significantly increase the rate of thermal self-polymerization. It is noted that distillation should be conducted at reduced pressure to keep the pot temperature below 90°C to minimize this phenomenon[3].

-

Light: this compound is light-sensitive[2]. UV radiation can generate free radicals, initiating polymerization.

-

Oxygen: While not explicitly detailed for this compound in the provided results, oxygen can interact with monomers to form peroxides, which can then act as polymerization initiators.

-

Inhibitors: To prevent spontaneous polymerization, this compound is often supplied with added inhibitors. Common inhibitors for vinyl monomers include Butylated hydroxytoluene (BHT) and α-nitroso-β-naphthol[3][4]. These compounds act as radical scavengers, intercepting radical species before they can initiate a polymer chain.

Recommended Storage and Handling

To ensure the monomer's integrity, specific storage and handling conditions are imperative.

Table 2: Recommended Storage and Handling for this compound

| Parameter | Condition | Rationale | Reference(s) |

| Temperature | Store in a freezer, under -20°C | Minimizes thermal polymerization | [4] |

| Light Exposure | Keep in a dark place | Prevents photolytic initiation of polymerization | [2][4] |

| Atmosphere | Sealed in dry conditions | Prevents contamination with moisture and air (oxygen) | [4] |

| Handling | Use in a well-ventilated area, away from ignition sources | The monomer is flammable (Flash Point: 29°C) | [2] |

Visualization of Stability Factors

The interplay of factors affecting the stability of this compound can be visualized as a logical relationship diagram.

Experimental Protocols

This section provides detailed methodologies for the quantitative assessment of the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent[5].

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (with inhibitor removed if necessary for analytical purposes)

-

Selected solvent (e.g., ethanol, water, DMSO) of analytical grade

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to several glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand at the same temperature to allow the excess solid to settle. Centrifuge the vials (e.g., at 5000 G for 15 minutes) to further separate the solid from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate mobile phase for HPLC analysis to bring the concentration within the calibrated range of the instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Workflow for Solubility Determination

The following diagram outlines the workflow for the experimental determination of solubility.

Protocol for Assessing Thermal Stability

Thermogravimetric Analysis (TGA) is a standard method for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature.

Objective: To determine the onset temperature of thermal degradation or polymerization of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., aluminum or platinum)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed sample (typically 3-5 mg) of this compound into a TGA sample pan.

-

TGA Program: Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Heating Ramp: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA thermogram plots percent weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition or volatilization. For a monomer prone to polymerization, complex degradation patterns may be observed. The temperature at which 5% weight loss occurs (T₅) is often reported as a measure of thermal stability[6].

Protocol for Assessing Photostability

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances[7][8].

Objective: To evaluate the stability of this compound upon exposure to a standardized light source.

Materials:

-

This compound

-

Chemically inert, transparent containers (e.g., quartz cells or vials)

-

Aluminum foil

-

Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option II (a combination of cool white fluorescent and near-UV lamps).

-

HPLC system with a photodiode array (PDA) detector.

Procedure:

-

Sample Preparation:

-

Exposed Sample: Place the this compound sample in a transparent container. If testing in solution, prepare a solution of known concentration in a suitable, transparent solvent.

-

Dark Control: Prepare an identical sample but wrap the container completely in aluminum foil to protect it from light[9].

-

-

Light Exposure: Place both the exposed sample and the dark control in the photostability chamber. Expose the samples until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.

-

Post-Exposure Analysis:

-

Visually inspect both samples for any changes in appearance (e.g., color change, increase in viscosity, precipitation).

-

Analyze both the exposed sample and the dark control by a stability-indicating HPLC-PDA method.

-

-

Data Evaluation:

-

Compare the chromatograms of the exposed sample and the dark control.

-

A significant decrease in the peak corresponding to this compound and/or the appearance of new peaks (degradants or oligomers) in the exposed sample, relative to the dark control, indicates photolability.

-

The use of a PDA detector can help in determining the spectral similarity of any new peaks to the parent compound, aiding in the identification of degradation products.

-

Conclusion

The utility of this compound as a monomer is intrinsically linked to its solubility and stability. This guide has summarized that it is readily soluble in common organic solvents but has poor aqueous solubility. Its stability is a significant consideration, as the monomer is prone to both thermal and photolytically induced polymerization. Adherence to strict storage conditions, including low temperatures, exclusion of light, and the use of appropriate inhibitors, is essential for maintaining its quality. The detailed experimental protocols provided herein offer a standardized framework for researchers to precisely quantify these critical parameters, ensuring reproducible and successful outcomes in research, development, and manufacturing processes involving this compound.

References

- 1. 2-vinyl thiophene, 1918-82-7 [thegoodscentscompany.com]

- 2. 1918-82-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1918-82-7|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. q1scientific.com [q1scientific.com]

High-Purity 2-Vinylthiophene: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Quality Control, and Applications in Medicinal Chemistry

2-Vinylthiophene, a heterocyclic organic compound, is a critical building block in the synthesis of a wide array of pharmaceutical and electronic materials. Its unique chemical structure, featuring a reactive vinyl group attached to a thiophene ring, makes it a versatile precursor for polymerization and a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its quality control, and insights into its applications in drug discovery and development.

Commercial Availability and Purity Specifications

High-purity this compound is available from a range of commercial suppliers, catering to the needs of both academic research and industrial drug development. The purity of the compound is a critical parameter, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final product. The following tables summarize the offerings from several key suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Stated Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | 97%[1] | 1 g, 5 g | 1918-82-7 |

| TCI America | >98.0% (GC) | 1 g, 5 g, 25 g | 1918-82-7 |

| Biosynth | For pharmaceutical testing | 5 g | 1918-82-7[2] |

| BLD Pharm | Not specified | Inquire | 1918-82-7 |

| Chemsrc | 97.0% | 1 g, 5 g, 10 g | 1918-82-7[3] |

| BOC Sciences | 95.00 to 100.00% | For experimental / research use only | 1918-82-7[4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆S | [5][6] |

| Molecular Weight | 110.18 g/mol | [5] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 151-152 °C at 760 mm Hg | [4] |

| Flash Point | 29 °C | |

| Density | 1.050 g/cm³ | |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

Synthesis, Purification, and Potential Impurities

The quality of commercially available this compound is intrinsically linked to its synthesis and purification methods. Several synthetic routes have been established, with the most common being the dehydration of α-(2-thienyl)ethanol and the dehydrochlorination of α-(2-thienyl)ethyl chloride.[7]

Potential Impurities:

The synthesis and handling of this compound can introduce various impurities that may need to be monitored and controlled. These can include:

-

Unreacted starting materials: Such as 2-acetylthiophene or 2-ethylthiophene.

-

Byproducts of the synthesis: Including isomers or oligomers.

-

Residual solvents: From the reaction and purification steps.

-

Degradation products: The vinyl group is susceptible to polymerization, especially when exposed to heat, light, or catalysts.

To minimize the risk of polymerization during storage, inhibitors such as butylated hydroxytoluene (BHT) are often added.

Quality Control and Experimental Protocols

Ensuring the high purity of this compound is paramount for its application in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or methanol.

-

Instrumentation: An Agilent 8890 GC with a 5977B MSD or an equivalent system can be used.

-

GC Column: A non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Mode: Split (e.g., 50:1).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.[8]

-

-

MSD Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-450 amu.

-

Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is ideal for the analysis of non-volatile impurities, such as starting materials or potential polymeric byproducts.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.[8]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance (e.g., 235 nm).[9]

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Known impurities can be identified by comparing their retention times with those of reference standards.

Applications in Drug Discovery and Development

The thiophene ring is a well-established pharmacophore in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of various biologically active molecules. Thiophene-containing compounds have been developed as anticancer, anti-inflammatory, and antimicrobial agents.

Role in the Synthesis of Kinase Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of CDK inhibitors is a major focus of cancer research. Thiophene-based scaffolds have been successfully utilized in the design of potent and selective CDK inhibitors. For instance, 2,4-diaminopyrimidine derivatives incorporating a thiophene moiety have been synthesized and shown to exhibit significant inhibitory activity against CDK7.[10]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a thiophene-based CDK inhibitor, starting from this compound.

Precursor to Poly(this compound) for Drug Delivery

The vinyl group of this compound allows for its polymerization to form poly(this compound), a conductive polymer with potential applications in drug delivery systems. The polymer can be formulated into nanoparticles that encapsulate therapeutic agents, enabling controlled release and targeted delivery.

The synthesis of drug-loaded poly(this compound) nanoparticles typically involves a nanoprecipitation method.

References

- 1. This compound | 1918-82-7 [sigmaaldrich.com]

- 2. This compound | 1918-82-7 | BAA91882 | Biosynth [biosynth.com]

- 3. This compound | CAS#:1918-82-7 | Chemsrc [chemsrc.com]

- 4. 2-vinyl thiophene, 1918-82-7 [thegoodscentscompany.com]

- 5. This compound | C6H6S | CID 519642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 2-Vinylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2-Vinylthiophene (CAS No. 1918-82-7). The content is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and emergency responses associated with this compound. Due to a lack of publicly available, in-depth toxicological studies specific to this compound, this guide also outlines standardized experimental protocols that would be employed to assess its toxicity. Furthermore, a plausible mechanism of toxicity is proposed based on the known metabolism of thiophene-containing compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures.

| Property | Value | Reference(s) |

| Molecular Formula | C6H6S | [1] |

| Molecular Weight | 110.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 151-152 °C at 760 mmHg | [2] |

| Flash Point | 29 °C (85 °F) | [2] |

| Density | 1.050 g/cm³ | [3] |

| Solubility | Soluble in alcohol. Insoluble in water. | [2] |

| Vapor Pressure | 4.624 mmHg at 25 °C (estimated) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for its hazard warnings.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: ECHA CLP notifications, PubChem.[1][3][4]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a properly fitted respirator with an organic vapor cartridge if working in a poorly ventilated area or when the potential for inhalation exists.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical/ventilating/lighting equipment.[3]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

Handling Procedures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[3]

-

Take precautionary measures against static discharge.[3]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing vapors or mist.

-

Wash thoroughly after handling.

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.[3]

-

Store locked up.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective. |

| Accidental Release | Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area and wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. |

Toxicological Information

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within 24 hours. The median lethal dose (LD50) is a common metric derived from these studies.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

-

Animal Model: Typically, female rats are used.

-

Dosage: A single animal is dosed with a starting dose level selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher fixed dose level.

-

If the animal dies, the next animal is dosed at a lower fixed dose level.

-

-

Endpoint: The test is complete when a stopping criterion is met, which allows for the calculation of the LD50 value with a confidence interval.

Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).

Skin and Eye Irritation

These tests evaluate the potential of a substance to cause reversible inflammatory changes to the skin and eyes.

Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test Method - OECD TG 439)

-

Test System: A commercially available reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.

-

Application: A small amount of this compound is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).

-

Post-Exposure: The chemical is removed by rinsing, and the tissue is incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay). The reduction in viability compared to a negative control is calculated.

-

Classification: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically 50%).

Caption: Workflow for In Vitro Skin Irritation Testing (OECD TG 439).

Experimental Protocol: In Vitro Eye Irritation (Bovine Corneal Opacity and Permeability Test - OECD TG 437)

-

Test System: Corneas are isolated from the eyes of cattle obtained from a slaughterhouse.

-

Application: this compound is applied to the epithelial surface of the cornea.

-

Exposure: The cornea is exposed for a defined period (e.g., 10 minutes).

-

Post-Exposure: The chemical is rinsed off, and the cornea is incubated.

-

Endpoint Measurement:

-

Opacity: Measured using an opacitometer.

-

Permeability: Measured by the amount of fluorescein dye that passes through the cornea.

-

-

Calculation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values.

-

Classification: The IVIS is used to classify the substance's eye irritation potential.

Mutagenicity

Mutagenicity tests are conducted to identify substances that can cause genetic mutations. The bacterial reverse mutation test (Ames test) is a widely used initial screening assay.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that have mutations in genes required for histidine or tryptophan synthesis, respectively.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria cannot synthesize.

-

Incubation: The plates are incubated for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted.

-

Classification: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Caption: Workflow for the Ames Mutagenicity Test (OECD TG 471).

Proposed Mechanism of Toxicity and Signaling Pathways

The toxicity of many thiophene-containing compounds is linked to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[5][6] This process can generate reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[5][6] These reactive intermediates are capable of covalently binding to cellular macromolecules, including proteins and DNA, which can lead to cellular dysfunction and toxicity.

A key cellular defense mechanism against electrophilic stress is the Keap1-Nrf2 signaling pathway.[7][8] Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for degradation.[9] When electrophilic metabolites of this compound are formed, they can react with cysteine residues on Keap1.[10] This modification of Keap1 prevents it from targeting Nrf2 for degradation, leading to the accumulation of Nrf2 in the nucleus.[9] Nuclear Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes, which help to detoxify the reactive metabolites and mitigate cellular damage.[11] However, if the generation of reactive metabolites overwhelms this protective response, cellular injury and toxicity can occur.

Caption: Proposed Metabolic Activation and Nrf2 Signaling Pathway.

Conclusion

This compound is a flammable liquid that poses several health hazards, including skin, eye, and respiratory irritation, and is harmful if swallowed, inhaled, or in contact with the skin. While specific, comprehensive toxicological data for this compound is limited, its chemical structure suggests a potential for metabolic activation to reactive electrophilic species, a common toxicity pathway for thiophene-containing compounds. Standardized toxicological testing protocols, as outlined in this guide, would be necessary to fully characterize its hazard profile. In the absence of such data, it is imperative that researchers, scientists, and drug development professionals handle this compound with stringent adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure and ensure a safe working environment.

References

- 1. This compound | C6H6S | CID 519642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-vinyl thiophene, 1918-82-7 [thegoodscentscompany.com]

- 3. echemi.com [echemi.com]

- 4. echa.europa.eu [echa.europa.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. rem.bioscientifica.com [rem.bioscientifica.com]